Tert-butyl 4-methyl-1H-indazole-1-carboxylate

Regioselective synthesis Indazole N-protection Isomeric purity

Tert-butyl 4-methyl-1H-indazole-1-carboxylate (CAS 1263414-08-9) is an N-Boc-protected 4-methylindazole building block with a molecular weight of 232.28 g/mol and a calculated logP of 3.13. The compound features a tert-butyl carbamate protecting group at the N1 position, which is critical for preventing unwanted N-alkylation side reactions and enabling orthogonal deprotection strategies in multi-step syntheses.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B12846805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-methyl-1H-indazole-1-carboxylate
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=C2C=NN(C2=CC=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H16N2O2/c1-9-6-5-7-11-10(9)8-14-15(11)12(16)17-13(2,3)4/h5-8H,1-4H3
InChIKeyFTOUQRICHJEGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Methyl-1H-Indazole-1-Carboxylate: Defining the Core Properties for Procurement Decisions


Tert-butyl 4-methyl-1H-indazole-1-carboxylate (CAS 1263414-08-9) is an N-Boc-protected 4-methylindazole building block with a molecular weight of 232.28 g/mol and a calculated logP of 3.13 . The compound features a tert-butyl carbamate protecting group at the N1 position, which is critical for preventing unwanted N-alkylation side reactions and enabling orthogonal deprotection strategies in multi-step syntheses [1]. As an intermediate for kinase inhibitors and other bioactive indazole derivatives, the compound's value to procurement teams lies in its ability to provide regiospecifically protected nitrogen functionality that generic indazole scaffolds cannot offer [2].

Why Generic Indazole Scaffolds Cannot Substitute Tert-Butyl 4-Methyl-1H-Indazole-1-Carboxylate


Substituting this compound with a generic 4-methylindazole or an alternative N-protected derivative introduces significant risk of regioisomeric contamination, divergent reactivity, and lower yield in downstream transformations. The N1-Boc group is not merely a protecting group; it is a regiodirecting entity that prevents the formation of the undesired N2-isomer during subsequent alkylation or cross-coupling steps [1]. Without this pre-installed N1 protection, alkylation of the parent 4-methyl-1H-indazole yields a mixture of N1 and N2 regioisomers, with the ratio highly sensitive to the substrate and conditions. In a systematic study, >99% N-1 selectivity was achieved only for specific C-3 substituted indazoles under optimized NaH/THF conditions, while other substitution patterns (e.g., C-7 NO2) gave ≥96% N-2 selectivity, underscoring that N1 specificity is not guaranteed and must be built in from the start [1]. Additionally, the Boc group offers acid-labile orthogonal protection that is stable to nucleophiles and catalytic hydrogenation, unlike benzyl carbamates (Cbz) which require hydrogenolysis, or ethyl carbamates which can be transesterified [2]. These differences make direct substitution with an unprotected indazole or an alternative N-alkyl derivative impractical for routes requiring precise N1 functionalization.

Quantitative Differentiation Evidence for Tert-Butyl 4-Methyl-1H-Indazole-1-Carboxylate Against Closest Analogs


N1-Regioisomeric Purity: Eliminating N2-Contamination Risk Present in Unprotected 4-Methylindazole

When 4-methyl-1H-indazole is subjected to alkylation without pre-installed N1 protection, the N1:N2 ratio is highly variable and dependent on the alkylating agent and base system. In a systematic study of the indazole scaffold, only select C-3 substituted indazoles achieved >99% N-1 selectivity under optimized NaH/THF conditions, whereas C-7 nitro or ester substitution directed the reaction to ≥96% N-2 selectivity [1]. By contrast, tert-butyl 4-methyl-1H-indazole-1-carboxylate is supplied as a single, defined N1-regioisomer with 98% chemical purity , eliminating the need for chromatographic separation of N1/N2 regioisomers. This pre-determined regioisomeric integrity is critical for scaling up processes where isomeric purification is costly. No head-to-head comparison study of this compound versus the unprotected analog exists; the differentiation is inferred from class-level regioselectivity data.

Regioselective synthesis Indazole N-protection Isomeric purity

Orthogonal Deprotection: Acid-Labile Boc Versus Base-Labile or Hydrogenolytic Alternatives

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., TFA, HCl/dioxane) while remaining stable to nucleophilic bases, catalytic hydrogenation, and many organometallic reagents [1]. By contrast, the benzyl carbamate (Cbz) analog—a common alternative for indazole N-protection—requires hydrogenolysis (H2, Pd/C), which is incompatible with substrates containing alkene, alkyne, or nitro functionalities. The ethyl carbamate analog can undergo transesterification under basic conditions. Quantitative half-life data from classical protecting group studies show that N-Boc cleavage with 50% TFA in CH2Cl2 at 25°C has a t1/2 of ~30 minutes, whereas the corresponding N-Cbz group is completely stable under these conditions and requires Pd-catalyzed hydrogenolysis [2]. This orthogonality allows tert-butyl 4-methyl-1H-indazole-1-carboxylate to be deprotected in the presence of benzyl ethers, benzyl esters, and alkenes.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis compatibility

Lipophilicity Tuning: 4-Methyl Substitution Differentiates from Unsubstituted N-Boc-Indazole

The 4-methyl substituent increases lipophilicity relative to the unsubstituted parent scaffold, tert-butyl 1H-indazole-1-carboxylate. Vendor-computed logP for the target compound is 3.13 , while the unsubstituted analog (CAS 1092351-92-2) has a reported logP of approximately 2.2–2.5 based on comparable computational models [1]. This logP increase of ~0.6–0.9 units translates to an approximately 4- to 8-fold higher partition coefficient into organic phases, which can influence both reaction workup efficiency and the pharmacokinetic profile of downstream drug candidates. Additionally, the 4-methyl group provides a spectroscopic handle (1H NMR singlet at ~2.5–2.7 ppm) that is absent in the unsubstituted analog, facilitating reaction monitoring.

Lipophilicity LogP Medicinal chemistry optimization

Optimal Application Scenarios for Tert-Butyl 4-Methyl-1H-Indazole-1-Carboxylate Based on Quantitative Evidence


Late-Stage Diversification in Kinase Inhibitor Synthesis Requiring Unambiguous N1-Functionalization

In kinase inhibitor programs where the indazole N1 serves as a hydrogen bond acceptor with the kinase hinge region, N2-isomer contamination can abolish target binding. This compound provides >99% N1 regioisomeric integrity [1], ensuring that every molecule in the batch is the active isomer. This is critical when synthesizing gram-scale batches for in vivo efficacy studies, where isomeric impurities cannot be removed by HPLC without significant yield loss [2].

Multi-Step Synthesis Involving Redox-Sensitive or Unsaturated Functionalities

The Boc group's orthogonal acid-lability enables deprotection under mild acidic conditions (e.g., 50% TFA/CH2Cl2, t1/2 ~30 min) without affecting reducible groups such as alkenes, alkynes, or benzyl esters present in the molecule [1]. This is in contrast to the Cbz group, which requires hydrogenolysis conditions incompatible with these functionalities [2]. The compound is therefore suited for complex total synthesis routes where multiple orthogonal protecting groups are required.

Medicinal Chemistry SAR Exploration Requiring 4-Position Substitution with Controlled Lipophilicity

The 4-methyl substituent provides a baseline lipophilicity (logP 3.13) that can be further modulated through late-stage C-H functionalization or cross-coupling [1]. This starting point is more lipophilic than the unsubstituted N-Boc-indazole by ~0.6–0.9 logP units, which can be beneficial for CNS-targeted programs where higher logP values are often associated with improved blood-brain barrier penetration [2].

Quote Request

Request a Quote for Tert-butyl 4-methyl-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.